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Compound of Interest

Compound Name: 2,5-Difluorotoluene

Cat. No.: B1362542

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-
difluorotoluene, a fluorinated aromatic compound of interest in various fields of chemical
research and development. By presenting a detailed interpretation of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to
serve as a valuable resource for the structural elucidation and characterization of this and
similar molecules.

Spectroscopic Data Summary

The spectroscopic data for 2,5-difluorotoluene is summarized in the following tables,
providing a clear and concise overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

Chemical Shift (8) Coupling Constant

Multiplicit Assignment
ppm ALY (J) Hz <
7.05-6.80 m 3H, Ar-H
2.25 t JH,F) =20 3H, CHs
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

159.2 (dd, J=243.0, 7.0 Hz) C-F
157.0 (dd, J=245.0, 7.0 Hz) C-F
125.0 (dd, J=24.0, 14.0 Hz) C-CHs
117.8 (dd, J=24.0, 7.0 Hz) Ar-C
116.0 (dd, J=24.0, 7.0 Hz) Ar-C
114.5 (dd, J=24.0, 14.0 Hz) Ar-C
14.5 (q, J=4.0 Hz) CHs

19F NMR (Fluorine-19 NMR)

Chemical Shift (6) ppm Multiplicity
-119.5t0-121.5 m
-124.0 to -126.0 m
Infrared (IR) Spectroscopy
Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch
1620, 1580, 1500 Strong C=C Aromatic Ring Stretch
1280-1100 Strong C-F Stretch
880-800 Strong C-H Out-of-plane Bend
Mass Spectrometry (MS)
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miz Relative Intensity (%) Proposed Fragment
128 100 [M]*

127 20 [M-H]*

109 80 [M-F]*

108 30 [M-HF]*

91 15 [C7H7]* (Tropylium ion)
77 10 [CeHs]*

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 2,5-difluorotoluene is prepared by dissolving approximately
10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIsz). A small amount
of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

IH NMR Spectroscopy: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of
10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an
adequate signal-to-noise ratio.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same spectrometer,
operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). Proton-
decoupled mode is typically used to simplify the spectrum to single lines for each unique
carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural
abundance of 13C, a larger number of scans and a longer relaxation delay may be necessary.

19F NMR Spectroscopy: The *°F NMR spectrum is obtained on a spectrometer equipped with a
fluorine probe, operating at a frequency specific to the °F nucleus (e.g., 282 MHz on a 300
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MHz instrument). Chemical shifts are referenced to an external standard, typically CFCls (0
ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
drop of neat 2,5-difluorotoluene liquid is placed between two sodium chloride (NacCl) or
potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto
the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or clean ATR crystal) is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (El)
source. A small amount of the volatile 2,5-difluorotoluene is introduced into the ion source,
where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the
molecule to ionize and fragment. The resulting positively charged ions are then separated by
their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data Interpretation
NMR Spectra Interpretation

The NMR spectra provide detailed information about the molecular structure of 2,5-
difluorotoluene.

e 1H NMR: The complex multiplet in the aromatic region (7.05 - 6.80 ppm) is due to the three
protons on the benzene ring, which are coupled to each other and to the two fluorine atoms.
The triplet observed for the methyl group (CHs) at 2.25 ppm indicates coupling to the
adjacent fluorine atom with a coupling constant of approximately 2.0 Hz.

e 13C NMR: The 3C NMR spectrum shows seven distinct signals, corresponding to the seven
carbon atoms in the molecule. The two signals at high chemical shifts (159.2 and 157.0 ppm)
are characteristic of carbons directly bonded to fluorine, showing large one-bond C-F
coupling constants. The other aromatic carbons appear in the typical range of 114-125 ppm,
with their chemical shifts and multiplicities influenced by the positions of the fluorine and
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methyl substituents. The methyl carbon appears at a low chemical shift (14.5 ppm) and
shows a small quartet splitting due to coupling with the attached protons.

19F NMR: The °F NMR spectrum displays two multiplets, confirming the presence of two
chemically non-equivalent fluorine atoms in the molecule. The complex nature of these
multiplets arises from coupling to each other (F-F coupling) and to the neighboring aromatic
protons (H-F coupling).

IR Spectrum Interpretation

The IR spectrum reveals the presence of key functional groups in 2,5-difluorotoluene.[1]

The bands in the 3050-3000 cm~* and 2980-2850 cm~1 regions correspond to the C-H
stretching vibrations of the aromatic ring and the methyl group, respectively.

The strong absorptions at 1620, 1580, and 1500 cm~* are characteristic of the C=C
stretching vibrations within the aromatic ring.

The prominent bands in the 1280-1100 cm~1 region are assigned to the C-F stretching
vibrations, a key indicator of the fluorinated nature of the molecule.

The strong absorption in the 880-800 cm~1 range is indicative of C-H out-of-plane bending
vibrations, which can provide information about the substitution pattern of the benzene ring.

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and the fragmentation

pattern of 2,5-difluorotoluene under electron ionization.[2][3][4]

The molecular ion peak ([M]*) is observed at m/z 128, which corresponds to the molecular
weight of 2,5-difluorotoluene (C7HsF2).[2] The high relative intensity of this peak is typical
for aromatic compounds.

The peak at m/z 127 ([M-H]*) results from the loss of a hydrogen atom.

A significant peak is observed at m/z 109, corresponding to the loss of a fluorine atom ([M-
F]*). The loss of a halogen is a common fragmentation pathway for halogenated
compounds.
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e The peak at m/z 108 suggests the loss of a molecule of hydrogen fluoride ([M-HF]*).

e The presence of a peak at m/z 91 is indicative of the formation of the stable tropylium ion
(IC7H7]*), a common rearrangement product in the mass spectra of toluene derivatives.

e The peak at m/z 77 corresponds to the phenyl cation ([CeHs]*).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data interpretation and
the proposed fragmentation pathway for 2,5-difluorotoluene in mass spectrometry.
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A logical workflow for spectroscopic data interpretation.
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Proposed mass spectrometry fragmentation of 2,5-Difluorotoluene.

This guide provides a foundational understanding of the spectroscopic characteristics of 2,5-
difluorotoluene. For more in-depth analysis, particularly regarding complex coupling patterns
in NMR, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be beneficial.
The data and interpretations presented herein should serve as a reliable reference for the
identification and characterization of this compound in various research and industrial
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1362542#spectroscopic-data-interpretation-for-2-5-
difluorotoluene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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